molecular formula C26H24ClF3N4O8 B1193529 Sorafenib-galactosamine

Sorafenib-galactosamine

Cat. No.: B1193529
M. Wt: 612.94
InChI Key: AZQZZRFAWFUQPA-WKKMNAASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

IUPAC Name

4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

InChI

InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1

InChI Key

AZQZZRFAWFUQPA-WKKMNAASSA-N

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sorafenibgalactosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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